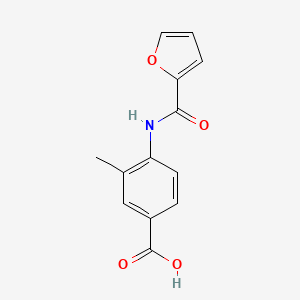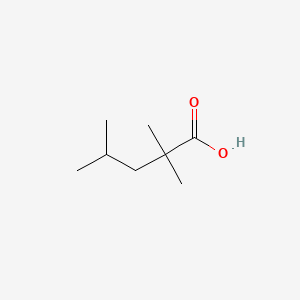
1,2-Dichloro-1,2-difluoroethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,2-difluoroethylene is an organofluorine compound with the molecular formula C₂Cl₂F₂. It is a colorless liquid with a distinct odor and is known for its use in various industrial applications. This compound is one of the simplest chlorodifluoroalkenes and is used as an intermediate in the production of other chemicals .
Vorbereitungsmethoden
1,2-Dichloro-1,2-difluoroethylene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2-trifluoro-2,2-dichloroethane with copper fluoride. This reaction typically occurs under high-temperature conditions and in the presence of a catalyst . Industrial production methods often involve similar processes, ensuring the compound is produced efficiently and in large quantities.
Analyse Chemischer Reaktionen
1,2-Dichloro-1,2-difluoroethylene undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen, chlorine, and methanol, under specific conditions like the presence of catalysts and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,2-difluoroethylene has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 1,2-dichloro-1,2-difluoroethylene involves its reactivity with various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the compound interacts with hydrogen atoms, leading to the formation of hydrogenated products .
Vergleich Mit ähnlichen Verbindungen
1,2-Dichloro-1,2-difluoroethylene can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-difluoroethylene: Another isomer with similar properties but different reactivity and applications.
1,2-Difluoroethylene: Lacks chlorine atoms, leading to different chemical behavior and uses.
1,1,2-Trichloro-1,2-difluoroethane: Contains an additional chlorine atom, affecting its reactivity and industrial applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
27156-03-2 |
|---|---|
Molekularformel |
C2Cl2F2 |
Molekulargewicht |
132.92 g/mol |
IUPAC-Name |
(Z)-1,2-dichloro-1,2-difluoroethene |
InChI |
InChI=1S/C2Cl2F2/c3-1(5)2(4)6/b2-1- |
InChI-Schlüssel |
UPVJEODAZWTJKZ-UPHRSURJSA-N |
SMILES |
C(=C(F)Cl)(F)Cl |
Isomerische SMILES |
C(=C(\F)/Cl)(\F)/Cl |
Kanonische SMILES |
C(=C(F)Cl)(F)Cl |
Siedepunkt |
21.1 °C |
melting_point |
-130.5 °C |
Key on ui other cas no. |
598-88-9 27156-03-2 |
Physikalische Beschreibung |
Dichlorodifluoroethylene is a liquid material, which may cause illness from inhalation. When heated to high temperatures it may decompose and emit toxic fumes. When in contact with water or steam it may produce additional fumes that can cause illness from inhalation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. |
Piktogramme |
Compressed Gas; Acute Toxic; Irritant |
Dampfdruck |
890.43 mmHg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)












